Bis(4-cyanatophenyl)sulfone
Overview
Description
Bis(4-cyanatophenyl)sulfone: is a chemical compound belonging to the class of cyanate esters. It is characterized by the presence of two cyanate groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its high thermal stability, low moisture absorption, and excellent dielectric properties, making it a valuable material in various high-performance applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyanatophenyl)sulfone typically involves the reaction of 4-cyanatophenol with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Bis(4-cyanatophenyl)sulfone undergoes various chemical reactions, including:
Cyclotrimerization: The cyanate groups can undergo cyclotrimerization to form a triazine ring, resulting in the formation of polycyanurate networks.
Substitution Reactions: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Cyclotrimerization: This reaction typically requires heating the compound to high temperatures (around 200-250°C) in the presence of a catalyst, such as a metal salt or a Lewis acid.
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents, with reactions carried out under controlled conditions to achieve selective substitution.
Major Products Formed:
Polycyanurate Networks: Formed through cyclotrimerization, these networks exhibit high thermal stability and excellent mechanical properties.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives, which can be tailored for specific applications.
Scientific Research Applications
Chemistry: Bis(4-cyanatophenyl)sulfone is used as a precursor in the synthesis of high-performance polymers, such as polycyanurates and polyimides. These polymers are utilized in advanced composite materials for aerospace, electronics, and automotive industries due to their exceptional thermal and mechanical properties.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug delivery systems and biomedical devices, owing to their stability and biocompatibility.
Industry: In the industrial sector, this compound is employed in the production of high-temperature adhesives, coatings, and sealants. Its excellent dielectric properties make it suitable for use in electronic components and printed circuit boards.
Mechanism of Action
The primary mechanism of action of bis(4-cyanatophenyl)sulfone involves the cyclotrimerization of cyanate groups to form triazine rings. This reaction leads to the formation of a highly cross-linked polymer network, which imparts the material with its characteristic thermal stability and mechanical strength. The sulfone group further enhances the compound’s resistance to oxidation and chemical degradation.
Comparison with Similar Compounds
Bis(4-cyanatophenyl)propane: Similar in structure but with a propane linkage instead of a sulfone group. It exhibits lower thermal stability compared to bis(4-cyanatophenyl)sulfone.
Bis(4-cyanatophenyl)ether: Contains an ether linkage, offering different mechanical properties and lower resistance to oxidation.
Bis(4-cyanatophenyl)methane: Features a methane linkage, resulting in different polymerization behavior and thermal properties.
Uniqueness: this compound stands out due to its superior thermal stability and resistance to oxidation, attributed to the presence of the sulfone group. This makes it particularly suitable for applications requiring high-performance materials that can withstand extreme conditions.
Properties
IUPAC Name |
[4-(4-cyanatophenyl)sulfonylphenyl] cyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S/c15-9-19-11-1-5-13(6-2-11)21(17,18)14-7-3-12(4-8-14)20-10-16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPOATPDNYBPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)S(=O)(=O)C2=CC=C(C=C2)OC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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